![molecular formula C21H18O4S B290650 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate](/img/structure/B290650.png)
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
Studies have shown that 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. Additionally, it has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate in lab experiments is its low toxicity, making it a safe compound to work with. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
The potential applications of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate are vast, and there are several areas of research that can be explored in the future. Some of the future directions include:
1. Further studies on the mechanism of action of the compound to better understand its effects on inflammation and oxidative stress.
2. Development of new drug formulations that can increase the solubility of the compound in water, making it easier to work with in various assays.
3. Exploration of the potential of the compound in the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
4. Investigation of the potential of the compound in the development of new biomaterials with anti-inflammatory and antioxidant properties.
Conclusion
In conclusion, 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate is a promising compound with potential applications in various fields. Its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of the compound and explore its potential in the development of new drugs and biomaterials.
Métodos De Síntesis
The synthesis of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate involves the reaction between 4-(bromomethyl)phenol and 4-mercaptophenyl ethyl ether in the presence of a base. The resulting compound is then esterified with ethyl 2-bromo benzoate to obtain the final product.
Aplicaciones Científicas De Investigación
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate has been extensively studied for its potential applications in various fields. One of the major areas of research is in the development of new drugs. This compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
Propiedades
Fórmula molecular |
C21H18O4S |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
[4-(4-hydroxyphenyl)sulfanylphenyl] 2-ethoxybenzoate |
InChI |
InChI=1S/C21H18O4S/c1-2-24-20-6-4-3-5-19(20)21(23)25-16-9-13-18(14-10-16)26-17-11-7-15(22)8-12-17/h3-14,22H,2H2,1H3 |
Clave InChI |
HOESWCQLUOVMGQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1-hydroxyethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B290567.png)
![N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290568.png)
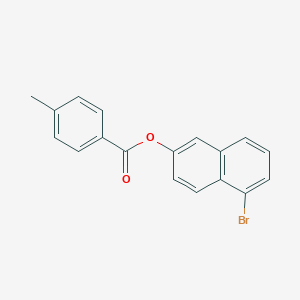

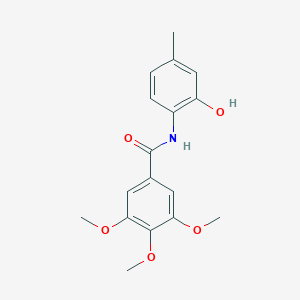
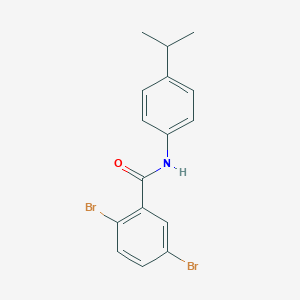


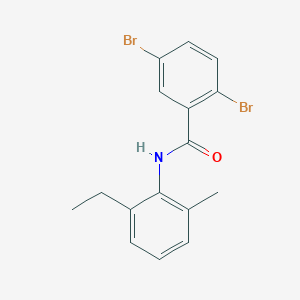
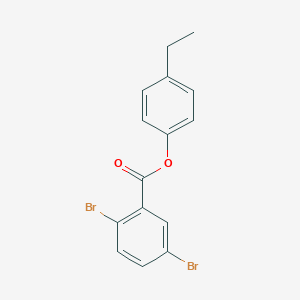
![Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate](/img/structure/B290585.png)

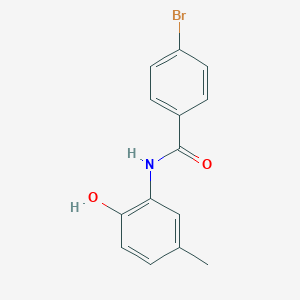
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-bromobenzoate](/img/structure/B290589.png)